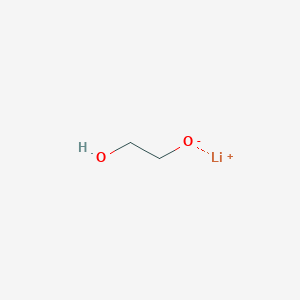
Ammoniumeisen(II)-sulfat-Hexahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous ammonium sulfate hexahydrate, also known as Mohr’s salt, is an inorganic compound with the formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a double salt of ferrous sulfate and ammonium sulfate, containing two different cations: Fe²⁺ and NH₄⁺. This compound is commonly used in laboratories due to its stability and resistance to oxidation by air .
Wissenschaftliche Forschungsanwendungen
Ferrous ammonium sulfate hexahydrate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrous ammonium sulfate hexahydrate is typically prepared by dissolving equimolar amounts of hydrated ferrous sulfate and ammonium sulfate in water containing a small amount of sulfuric acid. The sulfuric acid prevents the hydrolysis of the salt. The solution is then subjected to crystallization, resulting in the formation of light green crystals of ferrous ammonium sulfate .
The chemical reaction for the preparation is as follows:
FeSO4+(NH4)2SO4+6H2O→FeSO4⋅(NH4)2SO4⋅6H2O
Industrial Production Methods
In industrial settings, ferrous ammonium sulfate hexahydrate can be produced by recovering iron filings from waste, cleaning them with an alkaline solution, and then dissolving them in an excess of sulfuric acid. Ammonium sulfate is then added, and the solution is evaporated to form crystals .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrous ammonium sulfate hexahydrate undergoes several types of chemical reactions, including:
- It can be oxidized to ferric sulfate in the presence of oxidizing agents like nitric acid and sulfuric acid.
Oxidation: 6FeSO4+2HNO3+3H2SO4→3Fe2(SO4)3+2NO+4H2O
Reduction: It can act as a reducing agent in various redox reactions.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with ferrous ammonium sulfate hexahydrate include sulfuric acid, nitric acid, and ammonium cerium(IV) nitrate. The conditions typically involve aqueous solutions and controlled temperatures .
Major Products
The major products formed from these reactions include ferric sulfate, nitrogen monoxide, and various substituted ferrous compounds .
Wirkmechanismus
The primary mechanism by which ferrous ammonium sulfate hexahydrate exerts its effects is through the donation of ferrous ions (Fe²⁺). These ions participate in various biochemical and chemical processes, including the formation of Fe-S clusters and redox reactions. The ammonium ions in the compound make its solutions slightly acidic, which helps slow down the oxidation process .
Vergleich Mit ähnlichen Verbindungen
Ferrous ammonium sulfate hexahydrate is unique due to its stability and resistance to oxidation. Similar compounds include:
Ammonium iron(III) sulfate: Unlike ferrous ammonium sulfate, this compound contains ferric ions (Fe³⁺) and is used in different types of chemical reactions.
Ferrous sulfate: This compound is less stable and more prone to oxidation compared to ferrous ammonium sulfate hexahydrate.
Ammonium sulfate: While it shares the ammonium ion, it does not provide ferrous ions and is used primarily as a fertilizer.
Ferrous ammonium sulfate hexahydrate stands out due to its dual cation nature and its application in both laboratory and industrial settings.
Eigenschaften
CAS-Nummer |
7783-85-9 |
|---|---|
Molekularformel |
FeH7NO5S |
Molekulargewicht |
188.97 g/mol |
IUPAC-Name |
azane;iron;sulfuric acid;hydrate |
InChI |
InChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
JXXBNTIWCIJSHO-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
Kanonische SMILES |
N.O.OS(=O)(=O)O.[Fe] |
Key on ui other cas no. |
7783-85-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
19864-63-2 (Parent) |
Synonyme |
Fe(NH4)2.(SO4)2.6H2O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















